N-(4-chlorophenyl)-2-pyridinamine
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Overview
Description
N-(4-chlorophenyl)-2-pyridinamine: is a derivative of pyridine, an aromatic heterocyclic compound with a nitrogen atom in the ring. This compound is characterized by the presence of a p-chloroanilino group attached to the second position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-pyridinamine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with p-chloroaniline under specific conditions. This reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. For instance, the preparation method of 2-p-chlorobenzyl pyridine involves the reaction of chlorobenzene and alchlor with 2-pyridine formyl chloride hydrochloride, followed by further reactions with diglycol, hydrazine hydrate, and potassium hydroxide .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-2-pyridinamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst are often employed.
Substitution: Various electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce amino-substituted pyridines .
Scientific Research Applications
N-(4-chlorophenyl)-2-pyridinamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .
Comparison with Similar Compounds
Pyridine: The parent compound, known for its basicity and aromaticity.
Piperidine: A saturated analog of pyridine, widely used in pharmaceuticals.
Quinoline: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness: N-(4-chlorophenyl)-2-pyridinamine is unique due to the presence of the p-chloroanilino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22681-77-2 |
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Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
N-(4-chlorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |
InChI Key |
PRZYJLBEQGBXQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |
22681-77-2 | |
Origin of Product |
United States |
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